6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom at the 6th position, a sulfonyl chloride group at the 8th position, and a dihydro-benzopyran ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride typically involves the bromination of a benzopyran precursor followed by the introduction of the sulfonyl chloride group. One common method includes:
Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-viral activities.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, including dyes and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride is primarily based on its ability to interact with nucleophiles due to the presence of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological targets, potentially inhibiting or modifying their function. The bromine atom may also play a role in enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-bromo-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde: Similar structure but with a carbaldehyde group instead of a sulfonyl chloride group.
6-bromo-3,4-dihydro-2H-1-benzopyran-8-methylsulfonyl: Similar structure but with a methylsulfonyl group instead of a sulfonyl chloride group.
Uniqueness
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity is advantageous in various synthetic applications, allowing for the formation of a wide range of derivatives .
Properties
CAS No. |
2001955-99-1 |
---|---|
Molecular Formula |
C9H8BrClO3S |
Molecular Weight |
311.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.